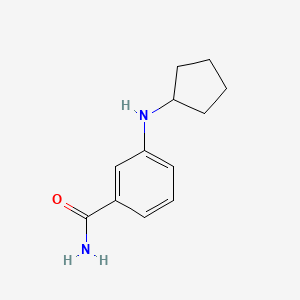

3-(Cyclopentylamino)benzamide

Description

3-(Cyclopentylamino)benzamide is a benzamide derivative characterized by a cyclopentylamino (-NH-cyclopentyl) substituent at the 3-position of the benzamide core.

Properties

IUPAC Name |

3-(cyclopentylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)9-4-3-7-11(8-9)14-10-5-1-2-6-10/h3-4,7-8,10,14H,1-2,5-6H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPQYFXCEJHAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)benzamide typically involves the condensation of 3-aminobenzamide with cyclopentylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction proceeds as follows:

- Dissolve 3-aminobenzamide and cyclopentylamine in a suitable solvent like dichloromethane.

- Add DCC and DMAP to the reaction mixture.

- Stir the mixture at room temperature for several hours.

- Filter the precipitated dicyclohexylurea byproduct.

- Purify the product using column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve using alternative solvents, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(Cyclopentylamino)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine-containing analogs (e.g., ) exhibit higher molecular weights and extended π-systems, likely improving interactions with kinase ATP-binding pockets.

- Fluorinated derivatives (e.g., ) leverage halogen bonding for enhanced target affinity, as seen in protease or receptor antagonists.

- Cyclohexyl-substituted analogs (e.g., ) demonstrate increased lipophilicity (logP ~2.5 vs.

Antiviral Activity

Compound 44 (a cyclopentylamino-containing benzamide derivative) demonstrated in vitro antiviral activity against SARS-CoV-2 PLpro with an IC₅₀ of 0.8 µM, attributed to its thiophene and piperidinyloxy substituents . This highlights the role of auxiliary functional groups in modulating bioactivity.

Kinase Inhibition

The pyrimidine-based analog in was identified as a non-binder for tyrosine-protein kinase ITK (ITK), suggesting that steric hindrance from the pyrimidine-oxazole scaffold may reduce off-target effects compared to simpler benzamides.

Stability and Pharmacokinetic Considerations

- Metabolic Stability: Cyclopentylamino groups are less prone to oxidative metabolism compared to smaller alkylamines (e.g., ethyl or isopropyl), as evidenced by reduced CYP450 interactions in related compounds .

- Solubility : Fluorinated derivatives (e.g., ) exhibit lower aqueous solubility (~5 µg/mL) due to hydrophobicity, whereas unsubstituted benzamides may achieve >50 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.